1-[(2E)-1-butylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea
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Overview
Description
1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of a dihydropyridine derivative with an appropriate thiourea precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Brønsted acids or transition metal complexes, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the dihydropyridine ring can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(METHYL)THIOUREA
- 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(ETHYL)THIOUREA
- 1-[(2E)-1-BUTYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-3-(PHENYL)THIOUREA
Properties
Molecular Formula |
C13H19N3S |
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Molecular Weight |
249.38 g/mol |
IUPAC Name |
(1E)-1-(1-butylpyridin-2-ylidene)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H19N3S/c1-3-5-10-16-11-7-6-8-12(16)15-13(17)14-9-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3,(H,14,17)/b15-12+ |
InChI Key |
YCBSPAHOVWTVKL-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCN\1C=CC=C/C1=N\C(=S)NCC=C |
Canonical SMILES |
CCCCN1C=CC=CC1=NC(=S)NCC=C |
Origin of Product |
United States |
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